molecular formula C16H19N5O3 B2397481 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide CAS No. 451469-41-3

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B2397481
CAS No.: 451469-41-3
M. Wt: 329.36
InChI Key: SCIMAASMVWPKNE-UHFFFAOYSA-N
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Description

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is part of the benzotriazinone family, known for their diverse pharmacological activities .

Preparation Methods

The synthesis of 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 1,2,3-benzotriazin-4(3H)-one derivatives with appropriate reagents under mild conditions . Industrial production methods often utilize in situ coupling reagents like DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to generate racemization-resistant esters .

Chemical Reactions Analysis

1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an α-glucosidase inhibitor, which is significant in the treatment of diabetes mellitus.

    Medicine: The compound has been investigated for its anti-inflammatory and anti-cancer properties.

    Industry: It is used in the synthesis of peptides and other complex organic molecules.

Comparison with Similar Compounds

Similar compounds include other benzotriazinone derivatives such as:

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.

    DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Used as a coupling reagent in organic synthesis.

    O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Another reagent used in peptide synthesis.

The uniqueness of 1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c17-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)18-19-21/h1-4,11H,5-10H2,(H2,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIMAASMVWPKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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